Magnesium salicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 水杨酸镁是通过使水杨酸与氧化镁或氢氧化镁反应而合成的。该反应通常在水性介质中进行,其中水杨酸 (C7H6O3) 与氧化镁 (MgO) 反应形成水杨酸镁 (C14H10MgO6) 和水 (H2O)。

工业生产方法: 在工业环境中,水杨酸镁的生产涉及在特定温度和 pH 条件下控制水杨酸与氢氧化镁的反应,以确保高产率和纯度。 然后对所得产物进行过滤、干燥并加工成所需的配方 .

化学反应分析

反应类型: 水杨酸镁会发生各种化学反应,包括:

氧化: 水杨酸镁可以被氧化成不同的产物,具体取决于使用的氧化剂。

还原: 还原反应不太常见,但在特定条件下可能会发生。

取代: 取代反应涉及用另一种官能团取代一个官能团,通常使用卤素或烷基等试剂。

常用试剂和条件:

氧化剂: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)。

还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。

取代试剂: 卤素 (Cl2、Br2)、卤代烷烃 (R-X)。

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,用高锰酸钾氧化可以生成羧酸,而用卤代烷烃取代可以生成烷基化衍生物 .

科学研究应用

Pain Management

Analgesic Properties

Magnesium salicylate is primarily used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of mild to moderate pain. It is effective in alleviating conditions such as:

- Muscular pain

- Rheumatoid arthritis

- Osteoarthritis

A study indicated that this compound can be administered in tablet form, with dosages typically ranging from one tablet three to four times daily for adults, adjusted based on individual tolerance and requirements .

Cardiovascular Applications

Vasoactive Effects

Research has highlighted the potential of this compound in cardiovascular health. The compound exhibits properties that may help prevent coronary spasms and reduce thrombosis tendencies. A patent study emphasized its dual action: it combines the vasoactive effects of magnesium ions with the anticoagulant properties of salicylates, suggesting its use in managing coronary artery diseases .

Bioavailability and Efficacy

The bioavailability of this compound is noted to be favorable, making it a candidate for therapeutic interventions aimed at improving heart health. Studies have shown that it can effectively suppress potassium-induced contractions in porcine coronary arteries, indicating its potential for clinical applications in treating coronary spasms .

Case Studies and Clinical Insights

Case Study: Salicylate Toxicity

A significant case report documented a 61-year-old woman who experienced acute neurologic deficits due to excessive salicylate use. Although this case primarily focused on toxicity, it underscores the importance of monitoring salicylate levels in patients using this compound or similar compounds . The management involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates, illustrating the compound's pharmacological relevance.

Hepatotoxicity Case Report

Another case involved a 21-year-old woman who developed mild hepatotoxicity while on choline magnesium trisalicylate therapy. This highlights the need for careful administration and monitoring of this compound derivatives in clinical settings to prevent adverse effects .

Comparative Analysis of Formulations

To better understand the efficacy and characteristics of this compound, a comparison can be made with other formulations:

| Formulation | Characteristics | Dissolution Half-life (t1/2) |

|---|---|---|

| This compound Tetrahydrate | Non-hygroscopic, crystalline powder | 12 minutes |

| Anhydrous this compound | Amorphous, hygroscopic | 33 minutes |

This table illustrates how different formulations impact the pharmacokinetics of this compound, which is crucial for optimizing therapeutic outcomes .

作用机制

水杨酸镁通过抑制环氧合酶 (COX) 发挥作用,环氧合酶是参与前列腺素合成的酶。前列腺素是脂类化合物,在炎症和疼痛中起关键作用。 通过抑制 COX,水杨酸镁减少了前列腺素的产生,从而减轻疼痛和炎症 .

分子靶点和途径:

环氧合酶-1 (COX-1): 抑制 COX-1 减少了参与维持胃的保护性衬里的前列腺素的产生。

环氧合酶-2 (COX-2): 抑制 COX-2 减少了参与炎症和疼痛的前列腺素的产生.

相似化合物的比较

类似化合物:

阿司匹林 (乙酰水杨酸): 与水杨酸镁一样,阿司匹林是一种水杨酸盐和 NSAID,用于止痛和抗炎。

水杨酸钠: 另一种具有类似止痛和抗炎特性的水杨酸盐化合物。

胆碱水杨酸盐: 用于局部制剂以缓解疼痛。

双氟沙利: 水杨酸的衍生物,具有类似的治疗效果.

独特性: 水杨酸镁因其镁含量而独一无二,与其他水杨酸盐相比,它可以提供额外的益处,例如肌肉放松和减少胃肠道刺激。 这使其成为需要长期疼痛管理的个人的首选 .

属性

Key on ui mechanism of action |

Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |

|---|---|

CAS 编号 |

18917-89-0 |

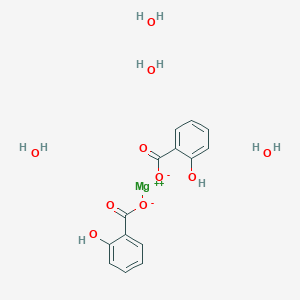

分子式 |

C14H10MgO6 |

分子量 |

298.53 g/mol |

IUPAC 名称 |

magnesium;2-hydroxybenzoate |

InChI |

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI 键 |

MQHWFIOJQSCFNM-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Mg+2] |

物理描述 |

Solid |

同义词 |

Keygesic-10 Magan Magnesium Salicylate Mobidin Momentum (Magnesium Salicylate) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。